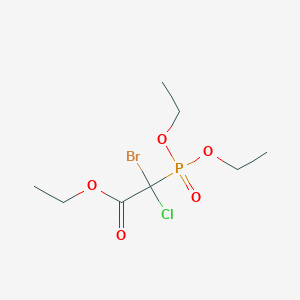

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H16BrClO5P. It is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of bromo, chloro, and diethoxyphosphoryl groups attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves the reaction of ethyl bromoacetate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the diethoxyphosphoryl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.

Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.

Oxidation: Phosphonic acids or esters.

Reduction: Ethyl diethoxyphosphoryl acetate.

Scientific Research Applications

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate can be compared with other similar compounds such as:

Ethyl bromoacetate: Lacks the diethoxyphosphoryl group, making it less versatile in certain reactions.

Ethyl chloroacetate: Similar to ethyl bromoacetate but with a chloro group instead of a bromo group.

Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the acetate backbone.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a phosphonate compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its effects on cancer cell lines. This article synthesizes current research findings, including biological evaluations, structure-activity relationships, and case studies, to provide an authoritative overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound is characterized by a bromo and chloro substituent on the ethyl acetate moiety, along with a diethoxyphosphoryl group. The synthesis typically involves the reaction of ethyl acetate with phosphorus oxychloride followed by halogenation. The resulting compound can be purified through standard organic chemistry techniques such as column chromatography.

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme critical in purine metabolism. Studies have shown that derivatives of this compound exhibit low nanomolar inhibitory activities against both human PNP (hPNP) and Mycobacterium tuberculosis PNP (MtPNP). For instance, certain derivatives demonstrated IC50 values as low as 0.021 μM for hPNP and 0.025 μM for MtPNP, indicating potent enzyme inhibition .

| Compound | IC50 (μM) - hPNP | IC50 (μM) - MtPNP |

|---|---|---|

| This compound | 0.021 | 0.025 |

| Other derivatives | 0.022 | 0.031 |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines, including T-lymphoblastic lines (CCRF-CEM, MOLT-4, Jurkat) and non-T-cell lines (HeLa S3, HL60, HepG2). The results indicated that the compound exhibited selective cytotoxicity towards T-lymphoblastic cells with CC50 values as low as 9 nM, while showing no significant cytotoxic effects on non-T-cell lines at concentrations up to 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the central phenyl ring of the compound could enhance its binding affinity to PNP enzymes. By systematically altering substituents on the phenyl ring, researchers identified several analogs with improved inhibitory potency and selectivity .

Case Study 1: Antitumor Activity

In a study focusing on the antitumor properties of this compound, researchers administered the compound to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting that the compound may have potential as an anticancer agent .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies were performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .

Properties

CAS No. |

101834-90-6 |

|---|---|

Molecular Formula |

C8H15BrClO5P |

Molecular Weight |

337.53 g/mol |

IUPAC Name |

ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |

InChI Key |

IMPABOMWLNEFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.